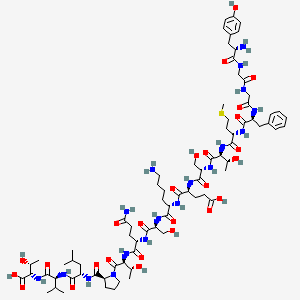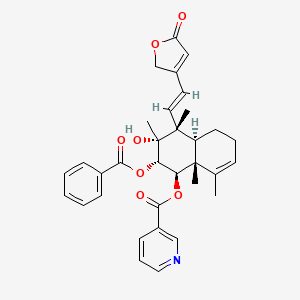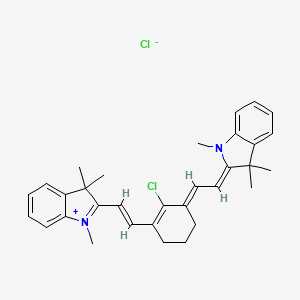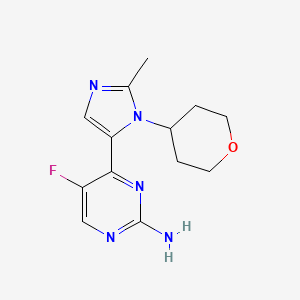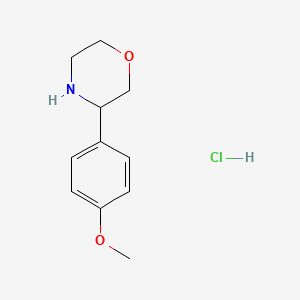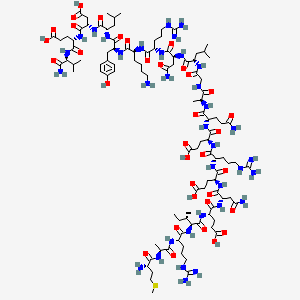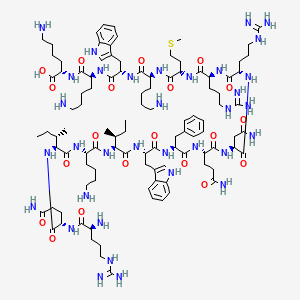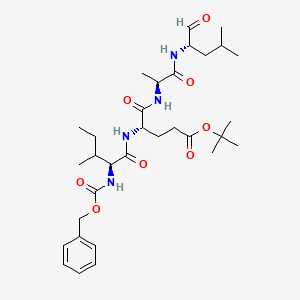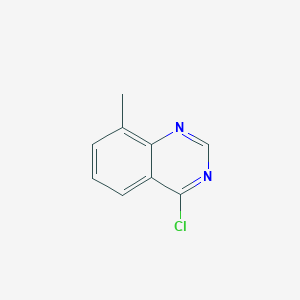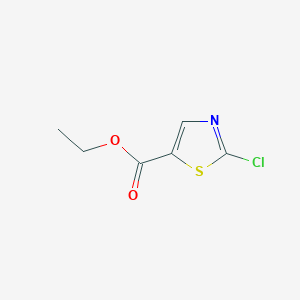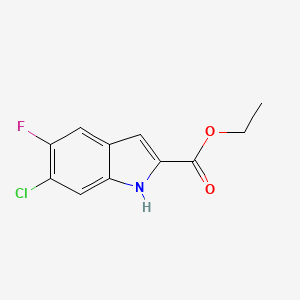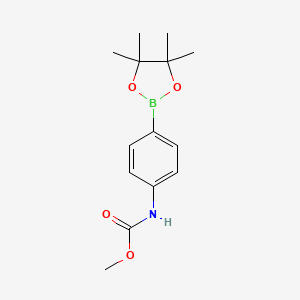
メチル(4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニル)カルバメート
概要
説明
“Methyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate” is a chemical compound with the molecular formula C14H19BO4 . It is also known by other names such as “Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” and "4-Methoxycarbonylphenylboronic acid pinacol ester" .
Molecular Structure Analysis
The molecular weight of this compound is 262.11 g/mol . The InChI representation of the molecule isInChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-8-6-10(7-9-11)12(16)17-5/h6-9H,1-5H3 . The Canonical SMILES representation is B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)OC . Physical And Chemical Properties Analysis
The density of this compound is predicted to be 1.08±0.1 g/cm3 . The melting point is reported to be 77-81°C (lit.) , and the boiling point is predicted to be 355.6±25.0 °C . The compound has a vapor pressure of 4.88E-07mmHg at 25°C , and a refractive index of 1.507 .科学的研究の応用
細胞内ターゲティング
この化合物は、核への荷物の細胞内ターゲティングのための合成手段として使用されます . 細胞内ターゲティングは、代謝産物、タンパク質、または化学プローブの局在を理解するため、または作用部位に薬物を濃縮し、オフターゲット効果を減らすことで治療効果を高めるために重要になる可能性があります .
核局在
この化合物は、さまざまな化学生物学実験における核局在を促進することができます . これは通常、ペプチド局在シグナルを使用して達成され、または受動拡散に依存します。 しかし、最近、核ターゲティングは、協調的な能動的および受動的輸送プロセスを通じて、ベンジルボロン酸という小型分子モチーフで達成できることが実証されました .
タンパク質デリバリー
このタグを使用して、蛍光タンパク質、リボヌクレアーゼA(RNase A)、キモトリプシンなどのタンパク質をインポーチンα/β経路によって核に送達する例が示されています . これは、核内のタンパク質の機能と相互作用に関する研究に特に役立ちます。
化学プローブの局在
この化合物は、細胞内の化学プローブの局在を促進するために使用できます . これは、細胞プロセスと経路の研究に関する研究に特に役立ちます。
薬物デリバリー
この化合物は、薬物を作用部位に濃縮し、オフターゲット効果を減らすことで、薬物の治療効果を高めるために使用できる可能性があります . これは、より効果的かつ安全な薬物の開発に特に役立ちます。
新規化合物の研究開発
この化合物は、新規化合物の合成におけるビルディングブロックとして使用できます . これは、新規医薬品や材料の開発に特に役立ちます。
作用機序
Target of Action
Methyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a boronic acid ester intermediate
Mode of Action
Boronic acid esters like this compound are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a source of a boron atom, which can form a new carbon-carbon bond with an organic halide in the presence of a palladium catalyst .
Biochemical Pathways
The formation of new carbon-carbon bonds through suzuki-miyaura cross-coupling reactions can lead to the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific structures of the synthesized compounds .
Pharmacokinetics
The compound’s physical properties such as its melting point (77-81°c), boiling point (3556±250 °C), and vapor pressure (488E-07mmHg at 25°C) suggest that it may have low bioavailability due to its relatively high boiling point and low vapor pressure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored at room temperature in a cool and dark place . Moreover, the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions can be influenced by the presence of a palladium catalyst and the specific conditions of the reaction .
Safety and Hazards
The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
特性
IUPAC Name |
methyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-6-8-11(9-7-10)16-12(17)18-5/h6-9H,1-5H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYLUNVPIWRPLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
